molecular formula C10H11F2N3S B1490215 1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098104-83-5

1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1490215
CAS No.: 2098104-83-5
M. Wt: 243.28 g/mol
InChI Key: ZXNHVILVQOUTJD-UHFFFAOYSA-N
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Description

1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C10H11F2N3S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a pyrazole derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a difluoromethyl group and a thiophene moiety, contributing to its unique chemical properties. The presence of these functional groups enhances its reactivity and selectivity towards biological targets.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of pharmacological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, making them candidates for the treatment of inflammatory diseases .
  • Anticancer Potential : Some studies suggest that pyrazole derivatives may inhibit cancer cell proliferation, indicating their potential as anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The difluoromethyl group enhances binding affinity, while the thiophene ring may influence selectivity towards particular molecular targets. Further detailed studies are necessary to elucidate these pathways.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this specific derivative.

  • Antimicrobial Study : A study demonstrated that similar pyrazole compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications in the thiophene and pyrazole rings could enhance efficacy .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrazole derivatives, where compounds with thiophene substitutions showed reduced inflammation in animal models. This suggests that this compound could also possess similar properties .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

Compound NameStructureBiological Activity
1-(trifluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl-N-methylmethanamineStructureAntimicrobial, Anti-inflammatory
1-(difluoromethyl)-3-(furan-3-yl)-1H-pyrazol-5-yl-N-methylmethanamineStructureAnticancer, Antimicrobial

The unique substitution pattern in this compound may enhance its stability and reactivity compared to these related compounds.

Properties

IUPAC Name

1-[2-(difluoromethyl)-5-thiophen-3-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N3S/c1-13-5-8-4-9(7-2-3-16-6-7)14-15(8)10(11)12/h2-4,6,10,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNHVILVQOUTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C(F)F)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.